molecular formula C12H11NO2S B2842803 Methyl 2-amino-5-(thiophen-2-yl)benzoate CAS No. 926254-39-9

Methyl 2-amino-5-(thiophen-2-yl)benzoate

Cat. No.: B2842803
CAS No.: 926254-39-9
M. Wt: 233.29
InChI Key: PNNRKISKHNTAHL-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(thiophen-2-yl)benzoate” is a chemical compound with the CAS Number: 926254-39-9 . It has a molecular weight of 233.29 . The IUPAC name for this compound is methyl 2-amino-5-(2-thienyl)benzoate . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 159-161°C .

Scientific Research Applications

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives demonstrate unique luminescence properties, with methoxy and cyano groups at the 5 position of the thiophenyl moiety affecting quantum yield and solvatochromic effects. These findings suggest potential applications in fields requiring specific photophysical characteristics (Kim et al., 2021).

Spectroscopic Characterization

A Schiff base derivative containing a thiophene ring was synthesized and characterized using various spectroscopic methods. The study, focusing on the properties of this compound, indicates its potential utility in spectroscopy and material science (Ermiş, 2018).

Synthesis and Chemical Reactions

Research on the synthesis of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates reveals chemoselective reactions of these compounds. Such studies are crucial for the development of new synthetic methods in organic chemistry (Fathalla & Pazdera, 2007).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, including nitration, bromination, and sulfonation, offer insights into reaction mechanisms and compound modifications in chemical research (El’chaninov & Aleksandrov, 2016).

Antimicrobial Activity

Research into Schiff base derivatives with thiophene, synthesized and characterized by various methods, demonstrates significant antibacterial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents (Süleymanoğlu et al., 2020).

Synthesis in Medicinal Chemistry

The synthesis of compounds like Clopidogrel bisulfate, involving thiophene-2-yl groups, highlights the application of this class of compounds in medicinal chemistry and pharmaceuticals (Hu Jia-peng, 2012).

Anti-Tumor Agents

A study on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed promising anti-tumor activities, indicating the significance of thiophene derivatives in cancer research (Gomha et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Thiophene-based analogs, like “Methyl 2-amino-5-(thiophen-2-yl)benzoate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, future research may continue to explore the synthesis and applications of these compounds in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

methyl 2-amino-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRKISKHNTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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